molecular formula C18H23NOS B4265372 N-[2,6-di(propan-2-yl)phenyl]-5-methylthiophene-3-carboxamide

N-[2,6-di(propan-2-yl)phenyl]-5-methylthiophene-3-carboxamide

Cat. No.: B4265372
M. Wt: 301.4 g/mol
InChI Key: GUUHDKDEEWEYAB-UHFFFAOYSA-N
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Description

N-[2,6-di(propan-2-yl)phenyl]-5-methylthiophene-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring substituted with a carboxamide group and a 2,6-diisopropylphenyl group, which imparts steric hindrance and influences its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-di(propan-2-yl)phenyl]-5-methylthiophene-3-carboxamide typically involves the reaction of 2,6-diisopropylaniline with 5-methyl-3-thiophenecarboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,6-di(propan-2-yl)phenyl]-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho to the isopropyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2,6-di(propan-2-yl)phenyl]-5-methylthiophene-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,6-di(propan-2-yl)phenyl]-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The steric hindrance provided by the 2,6-diisopropylphenyl group can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,6-di(propan-2-yl)phenyl]-5-methylthiophene-3-carboxamide stands out due to its unique combination of a thiophene ring and a sterically hindered phenyl group. This structural feature imparts distinct reactivity and stability, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NOS/c1-11(2)15-7-6-8-16(12(3)4)17(15)19-18(20)14-9-13(5)21-10-14/h6-12H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUHDKDEEWEYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2,6-di(propan-2-yl)phenyl]-5-methylthiophene-3-carboxamide

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